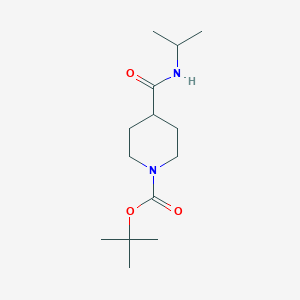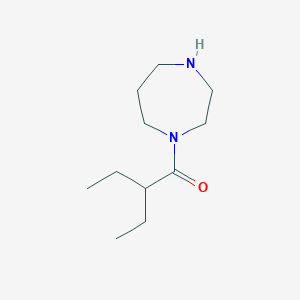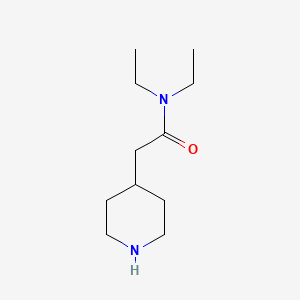
N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide
Übersicht
Beschreibung
N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide, commonly known as NAMPA, is a small molecule that has been studied for its various biochemical and physiological effects. NAMPA has been researched for its potential application in the synthesis of various compounds, as well as its ability to interact with different biological systems. This article will discuss the synthesis method of NAMPA, its scientific research applications, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.
Wissenschaftliche Forschungsanwendungen
Green Synthesis Applications
- N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide serves as an intermediate in the production of azo disperse dyes. A novel Pd/C catalyst developed for hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide demonstrates high activity, selectivity, and stability (Zhang Qun-feng, 2008).
Synthesis and Imaging Probes
- The compound was used in the synthesis and in vivo evaluation of imaging probes for 5-HT2A receptors. Its derivative, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, demonstrated rapid blood-brain barrier penetration but lacked tracer retention for effective PET imaging (J. Prabhakaran et al., 2006).
Herbicide Metabolism Studies
- The compound has been referenced in studies investigating the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. These studies provide insights into the metabolic pathways and potential health impacts of related chloroacetamide herbicides (S. Coleman et al., 2000).
Synthesis of Antimalarial Compounds
- Research on the synthesis of antimalarial compounds involving the compound as a structural element has been conducted. These studies contribute to understanding the relationship between molecular structure and antimalarial potency, enhancing drug discovery for malaria treatment (L. M. Werbel et al., 1986).
Polymer Chemistry Applications
- The compound plays a role in the synthesis of polymers with pharmacological activity. Its derivatives have been used in the development of polymeric materials with potential therapeutic applications (J. S. Román and A. Gallardo, 1992).
Chemoselective Acetylation
- The compound's derivatives are investigated for their role in chemoselective acetylation processes, such as the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis (Deepali B Magadum and G. Yadav, 2018).
Medicinal Chemistry
- N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide's derivatives have been explored for their potential as nNOS inhibitors with neuroprotective activities. These studies contribute to the development of new treatments for neurological disorders (A. Entrena et al., 2005).
Agricultural Impact
- Studies on the occurrence and transport of related acetochlor compounds in streams provide valuable information on the environmental impact and safety of agricultural practices involving these chemicals (G. M. Clark and D. Goolsby, 1999).
Eigenschaften
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-3-6-13(17)10-15(11)18-16(19)9-12-4-7-14(20-2)8-5-12/h3-8,10H,9,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJILFKKRLKIAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-([Methyl(propan-2-yl)amino]methyl)aniline](/img/structure/B3072281.png)

![4-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B3072296.png)
![3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B3072304.png)





![tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate](/img/structure/B3072331.png)



